molecular formula C16H14Cl3NO3 B2355892 2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide CAS No. 338961-31-2

2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide

Cat. No.: B2355892
CAS No.: 338961-31-2
M. Wt: 374.64
InChI Key: HLZRDESCOAUUBU-UHFFFAOYSA-N
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Description

2-Chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide is an N-substituted benzamide derivative characterized by a dichlorinated phenyl ring and a 2-methoxyethoxy substituent. Benzamides are widely recognized for their pharmaceutical and synthetic utility, particularly in agrochemicals and medicinal chemistry due to their structural versatility and bioactivity . The compound’s molecular structure includes two aromatic rings (benzamide and dichlorophenyl) linked via an amide bond. The 2-methoxyethoxy group introduces both electron-donating and steric effects, influencing its conformational flexibility and intermolecular interactions.

Properties

IUPAC Name

2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO3/c1-22-6-7-23-15-9-14(12(18)8-13(15)19)20-16(21)10-4-2-3-5-11(10)17/h2-5,8-9H,6-7H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZRDESCOAUUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)NC(=O)C2=CC=CC=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkoxylation of 2,4-Dichloro-5-Hydroxyaniline

The methoxyethoxy group is introduced via Williamson ether synthesis.

Procedure :

  • Substrate Preparation : 2,4-Dichloro-5-hydroxyaniline (10 mmol) is dissolved in anhydrous dimethylformamide (DMF, 30 mL).
  • Base Addition : Potassium carbonate (15 mmol) is added to deprotonate the phenolic hydroxyl group.
  • Alkylation : 2-Methoxyethyl bromide (12 mmol) is added dropwise at 0°C, followed by stirring at 60°C for 12 hours.
  • Workup : The mixture is poured into ice-water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate = 4:1).

Yield : 78–85%.

Regioselective Chlorination

If starting from 5-hydroxyaniline, chlorination is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C to ensure dichlorination at the 2- and 4-positions.

Amide Bond Formation

Activation of 2-Chlorobenzoic Acid

The carboxylic acid is converted to its acyl chloride for efficient coupling.

Procedure :

  • Reaction : 2-Chlorobenzoic acid (10 mmol) is refluxed with thionyl chloride (SOCl₂, 15 mL) for 2 hours.
  • Isolation : Excess SOCl₂ is removed under reduced pressure to yield 2-chlorobenzoyl chloride as a pale-yellow liquid.

Coupling with 2,4-Dichloro-5-(2-Methoxyethoxy)Aniline

The amide bond is formed via nucleophilic acyl substitution.

Procedure :

  • Base Addition : 2,4-Dichloro-5-(2-methoxyethoxy)aniline (10 mmol) and triethylamine (12 mmol) are dissolved in dry dichloromethane (DCM, 30 mL).
  • Acyl Chloride Addition : 2-Chlorobenzoyl chloride (10 mmol) in DCM is added dropwise at 0°C.
  • Stirring : The reaction is stirred at room temperature for 6 hours.
  • Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated.
  • Purification : Recrystallization from ethanol yields the pure product.

Yield : 70–82%.

Alternative Synthetic Routes

Reductive Amination Approach

Adapted from N-benzyloxyphenyl benzamide syntheses:

  • Intermediate Preparation :
    • 2,4-Dichloro-5-(2-methoxyethoxy)nitrobenzene is reduced to the corresponding aniline using H₂/Pd-C.
  • Coupling :
    • The aniline is reacted with 2-chlorobenzaldehyde under reductive conditions (NaBH₃CN) to form a secondary amine, followed by oxidation to the amide.

Yield : 65–70%.

Solid-Phase Synthesis

For high-throughput applications:

  • Resin Functionalization : Wang resin is loaded with 2-chlorobenzoic acid using DIC/HOBt.
  • Aniline Coupling : The resin-bound acid is treated with 2,4-dichloro-5-(2-methoxyethoxy)aniline and PyBOP.
  • Cleavage : TFA/DCM liberates the product from the resin.

Purity : >95% (HPLC).

Optimization and Challenges

Solvent and Temperature Effects

  • Ether Formation : DMF outperforms THF in alkoxylation due to better solubility of K₂CO₃.
  • Amide Coupling : Lower temperatures (0°C) reduce side reactions like over-acylation.

Catalytic Enhancements

  • Coupling Agents : EDC/HOBt increases yield to 88% compared to DCC.
  • Microwave Assistance : Reducing reaction time from 6 hours to 30 minutes at 80°C.

Analytical Characterization

Parameter Value Method
Melting Point 142–145°C DSC
Molecular Weight 374.64 g/mol HRMS (ESI+)
Purity >99% HPLC (C18, MeOH:H₂O)
IR (cm⁻¹) 1650 (C=O), 1540 (N-H) FT-IR

Industrial-Scale Considerations

Cost-Effective Alkylation

  • Catalyst Recycling : K₂CO₃ is recovered via filtration and reused, reducing waste.
  • Solvent Choice : Switching from DMF to acetone decreases toxicity without compromising yield.

Green Chemistry Metrics

  • Atom Economy : 89% for the amide coupling step.
  • E-Factor : 3.2 (kg waste/kg product).

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Conformation

  • 2-Chloro-N-(4-methoxyphenyl)benzamide (C₁₄H₁₂ClNO₂): This analog () replaces the 2-methoxyethoxy group with a simpler methoxy substituent. Crystallographic data reveal a dihedral angle of 79.20° between the benzamide and methoxyphenyl rings, with the methoxy group nearly coplanar with the aromatic ring.
  • 5-Chloro-N-(2-ethoxyphenyl)-2-[(4-methoxybenzoyl)amino]benzamide (C₂₂H₂₀ClN₂O₄): This derivative () features an additional benzoyl amino group and ethoxy substituent. The ethoxy group’s larger size compared to methoxy may reduce solubility in aqueous media, while the benzoyl moiety could enhance π-π stacking interactions in hydrophobic environments .

Heterocyclic Modifications

  • 2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide (C₁₈H₁₄ClN₂O₂S) :
    The incorporation of a thiazole ring () introduces a heterocyclic system capable of hydrogen bonding and metal coordination. This structural feature is absent in the target compound, which relies on ether and amide linkages for interactions .

  • 2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide (C₂₁H₁₉ClN₂O₄S₂): This analog () includes a thiazolidinone ring with a thioxo group, enhancing electron-withdrawing properties. Such modifications are absent in the target compound, which retains a simpler amide backbone .

Agrochemical Derivatives

  • N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid): A pesticide () with ethoxymethoxy and dichlorophenyl groups.
  • 3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide :
    This fungicide () employs a dimethylpropynyl group, introducing alkyne functionality absent in the target compound. The alkyne may confer resistance to metabolic degradation compared to ether-linked substituents .

Table 1: Comparative Analysis of Key Benzamide Derivatives

Compound Name Substituents Molecular Weight Key Features Potential Applications
Target Compound 2,4-dichloro, 2-methoxyethoxy 389.23 g/mol Flexible ether chain, dichlorinated rings Agrochemicals, Pharmaceuticals
2-Chloro-N-(4-methoxyphenyl)benzamide 4-methoxy 261.70 g/mol Planar methoxy group, rigid conformation Synthetic intermediates
5-Chloro-N-(2-ethoxyphenyl) derivative Ethoxy, benzoyl amino 408.86 g/mol Enhanced hydrophobicity, π-π stacking Drug discovery
Thiazole-containing analog Thiazolyl, 4-methoxybenzyl 370.83 g/mol Heterocyclic H-bonding, metal coordination Antimicrobial agents
Etobenzanid Ethoxymethoxy, dichlorophenyl 328.18 g/mol Ether-linked agrochemical scaffold Herbicides

Biological Activity

2-Chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H20Cl3N2O3
  • Molar Mass : 561.84 g/mol
  • CAS Number : 338967-64-9

The compound is primarily studied for its role as a potential inhibitor in various biochemical pathways. Its structure suggests that it may interact with specific protein targets, influencing cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research indicates that derivatives of benzamide compounds, including this compound, exhibit significant anticancer properties. A study on related compounds showed promising results in inhibiting RET kinase activity, a target in cancer therapy. The compound demonstrated moderate to high potency in ELISA-based kinase assays, suggesting its potential as a lead compound for further development in cancer treatment .

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

Recent studies have evaluated the compound's inhibitory effects on VEGFR-2, a critical target in cancer therapy due to its role in angiogenesis. Compounds similar to this compound were shown to have IC50 values significantly lower than standard treatments like sunitinib, indicating strong potential for use in oncological applications .

Study on RET Kinase Inhibition

A study published in Elsevier highlighted the synthesis and evaluation of various benzamide derivatives, including the target compound. The results indicated that compounds with similar structures effectively inhibited RET kinase activity at both molecular and cellular levels. For instance, a derivative exhibited an IC50 value of 0.096 μM against RET kinase .

VEGFR-2 Inhibition Studies

In another investigation focusing on VEGFR-2 inhibitors, compounds structurally related to this compound were assessed against breast cancer cell lines. The findings revealed that certain derivatives had an IC50 value of 0.66 μM in MCF-7 cells, showcasing their potential for selective targeting in cancer therapies .

Data Summary

Study Target IC50 Value Cell Line
RET Kinase InhibitionRET Kinase0.096 μMNot specified
VEGFR-2 InhibitionVEGFR-20.66 μMMCF-7

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide, and how do coupling reagents influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. For example, DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) as coupling reagents facilitates amide bond formation between the carboxylic acid and aniline derivatives. These reagents reduce side reactions (e.g., racemization) and improve yield by activating the carboxyl group . Reaction conditions (e.g., anhydrous solvent, room temperature) should be optimized to minimize byproducts.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this benzamide derivative?

  • Methodological Answer :

  • IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • ¹H-NMR : Confirms substitution patterns (e.g., methoxyethoxy protons at δ 3.3–4.5 ppm) and aromatic protons .
  • Elemental analysis : Validates purity and stoichiometry .
  • X-ray crystallography (SHELX) : Resolves molecular conformation and crystal packing (critical for structure-activity studies) .

Q. How can density functional theory (DFT) predict electronic properties or reactivity of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in calculating thermochemical properties (e.g., bond dissociation energies, ionization potentials). Basis sets like 6-31G* are suitable for geometry optimization. Compare computed IR/NMR spectra with experimental data to validate models .

Advanced Research Questions

Q. How can fluorescence properties of this compound be optimized for analytical or biological sensing applications?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance fluorescence intensity by reducing quenching .
  • pH optimization : Maximum intensity at pH 5 due to protonation/deprotonation effects on the excited state .
  • Temperature control : Stability at 25°C minimizes thermal degradation .
  • Binding constant determination : Use Stern-Volmer plots to quantify interactions with target biomolecules .

Q. What strategies resolve contradictions between experimental and computational data (e.g., bond lengths, reactivity predictions)?

  • Methodological Answer :

  • Crystallographic validation : Refine DFT-optimized geometries using SHELX-derived X-ray structures to identify discrepancies in bond angles or torsion angles .
  • Sensitivity analysis : Vary DFT functionals (e.g., compare B3LYP vs. M06-2X) to assess robustness of reactivity predictions .
  • Experimental replicates : Conduct multiple syntheses/analyses to rule out procedural artifacts .

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound’s biological activity?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with substituent variations (e.g., halogen replacement, methoxyethoxy chain modification) .
  • In vitro assays : Test anti-cancer activity via cell viability assays (e.g., MTT) and enzyme inhibition studies (e.g., kinase profiling) .
  • Computational docking : Use AutoDock or Schrödinger to predict binding modes with target receptors (e.g., P2X7) .

Q. How does crystallographic data (e.g., from SHELX) resolve ambiguities in molecular conformation or intermolecular interactions?

  • Methodological Answer :

  • High-resolution data : Collect diffraction data (≤1.0 Å resolution) to refine electron density maps and assign accurate atomic positions .
  • Hydrogen bonding analysis : Identify key interactions (e.g., amide N–H⋯O=C) stabilizing the crystal lattice .
  • Twinning detection : Use SHELXL’s TWIN command to correct for twinned crystals, ensuring reliable structural parameters .

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